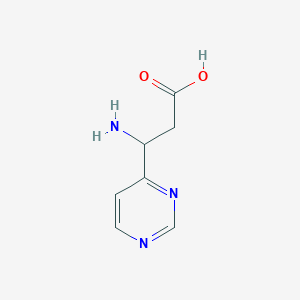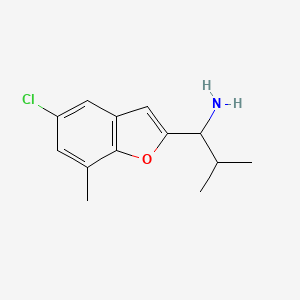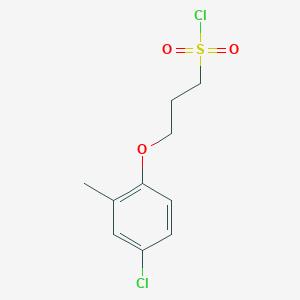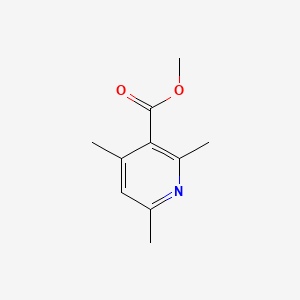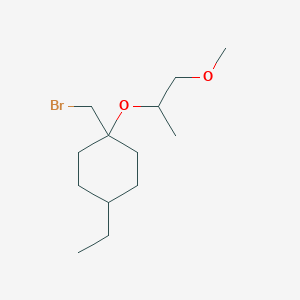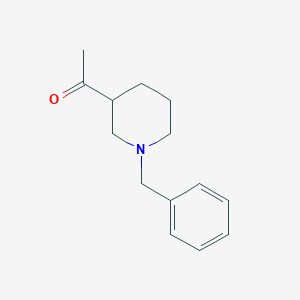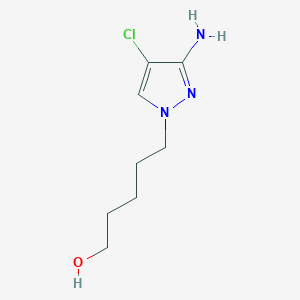
5-(3-Amino-4-chloro-1h-pyrazol-1-yl)pentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Amino-4-chloro-1h-pyrazol-1-yl)pentan-1-ol is a heterocyclic compound that features a pyrazole ring substituted with an amino group and a chlorine atom. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both an amino group and a hydroxyl group makes it a versatile intermediate for the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Amino-4-chloro-1h-pyrazol-1-yl)pentan-1-ol typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Chlorination: The pyrazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Amination: The chlorinated pyrazole is treated with an amine, such as ammonia or an alkylamine, to introduce the amino group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Amino-4-chloro-1h-pyrazol-1-yl)pentan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base or catalyst.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted pyrazole derivatives.
Applications De Recherche Scientifique
5-(3-Amino-4-chloro-1h-pyrazol-1-yl)pentan-1-ol has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It can be used in the development of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 5-(3-Amino-4-chloro-1h-pyrazol-1-yl)pentan-1-ol depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-4-chloropyrazole: Lacks the pentan-1-ol side chain, making it less versatile in synthetic applications.
5-(3-Amino-1h-pyrazol-1-yl)pentan-1-ol: Similar structure but without the chlorine atom, which may affect its reactivity and biological activity.
5-(4-Chloro-1h-pyrazol-1-yl)pentan-1-ol: Lacks the amino group, reducing its potential for forming hydrogen bonds in biological systems.
Uniqueness
5-(3-Amino-4-chloro-1h-pyrazol-1-yl)pentan-1-ol is unique due to the presence of both an amino group and a chlorine atom on the pyrazole ring, along with a hydroxyl group on the pentan-1-ol side chain. This combination of functional groups provides a versatile platform for further chemical modifications and potential biological activities.
Propriétés
Formule moléculaire |
C8H14ClN3O |
|---|---|
Poids moléculaire |
203.67 g/mol |
Nom IUPAC |
5-(3-amino-4-chloropyrazol-1-yl)pentan-1-ol |
InChI |
InChI=1S/C8H14ClN3O/c9-7-6-12(11-8(7)10)4-2-1-3-5-13/h6,13H,1-5H2,(H2,10,11) |
Clé InChI |
CIIOLQBVVFBUAS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NN1CCCCCO)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


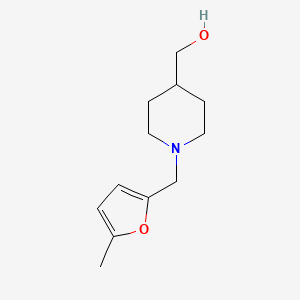

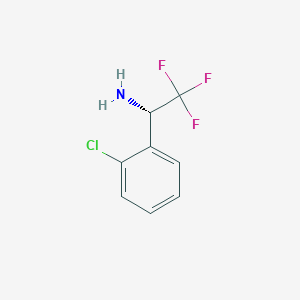
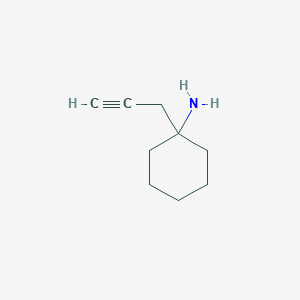
![(2S,3R)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-3-hydroxybutanoic acid](/img/structure/B13634735.png)
